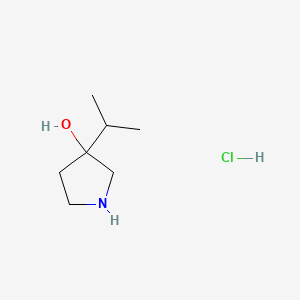
3-Isopropylpyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which includes 3-Isopropylpyrrolidin-3-ol hydrochloride, is a significant area of organic chemistry . The synthetic strategies used are mainly based on ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of 3-Isopropylpyrrolidin-3-ol hydrochloride is C7H16ClNO. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-Isopropylpyrrolidin-3-ol hydrochloride, are used widely by medicinal chemists due to their easy structural modification . They allow a greater chance of generating structural diversity .Physical And Chemical Properties Analysis
3-Isopropylpyrrolidin-3-ol hydrochloride is a solid . Its molecular weight is 165.66.Aplicaciones Científicas De Investigación
- Isopropylprolinol hydrochloride serves as a chiral organocatalyst in asymmetric reactions. Its pyrrolidine ring imparts stereochemistry, allowing for enantioselective transformations. Researchers have employed it in various synthetic routes, including Michael additions, Mannich reactions, and aldol condensations .
- The application of microwave-assisted techniques has significantly impacted the synthesis of pyrrolidines, including Isopropylprolinol hydrochloride. MAOS enhances synthetic efficiency, making it a valuable tool in green chemistry .
- The pyrrolidine scaffold is widely used by medicinal chemists. Isopropylprolinol derivatives exhibit bioactivity and target selectivity. Researchers explore their pharmacophore space, considering factors like steric effects and stereoisomerism. These compounds may serve as potential drug candidates .
- Although not directly related to Isopropylprolinol hydrochloride, pyrazoles share structural similarities with pyrrolidines. Researchers focus on synthesizing diverse pyrazole derivatives due to their biological relevance. The pyrrolidine ring’s influence on stereochemistry and reactivity informs strategies for pyrazole synthesis .
- Pyrrolidine-based compounds contribute to the design of functional materials. Isopropylprolinol derivatives can participate in supramolecular interactions, leading to novel materials with tailored properties .
- Researchers investigate the impact of Isopropylprolinol hydrochloride on biological systems. Its stereochemistry affects binding to enantioselective proteins, making it relevant for enzyme inhibition studies .
Organocatalysis and Asymmetric Synthesis
Microwave-Assisted Organic Synthesis (MAOS)
Drug Development and Medicinal Chemistry
Catalytic Asymmetric Synthesis of Pyrazoles
Functional Materials and Supramolecular Chemistry
Biological Studies and Enzyme Inhibition
Safety and Hazards
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, synthesizing structurally diverse pyrrolidine derivatives, including 3-Isopropylpyrrolidin-3-ol hydrochloride, is highly desirable . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-propan-2-ylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)7(9)3-4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPXYANUOBGERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylpyrrolidin-3-ol hydrochloride | |
CAS RN |
1018442-97-1 |
Source


|
| Record name | 3-(propan-2-yl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


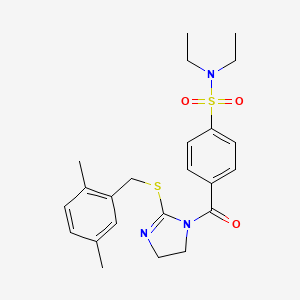
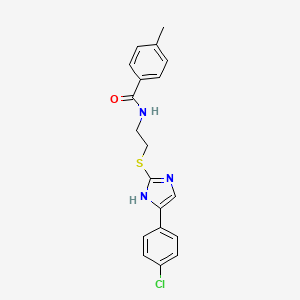
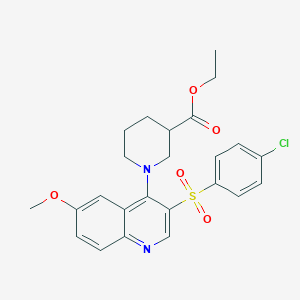

![[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2594048.png)
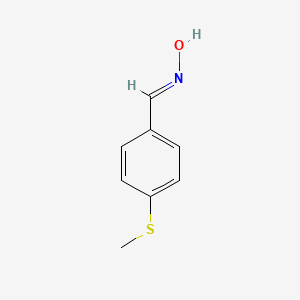
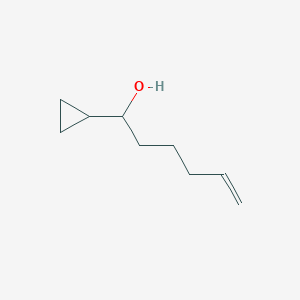

![Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2594054.png)
![2-[(3-Chlorophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile](/img/structure/B2594055.png)
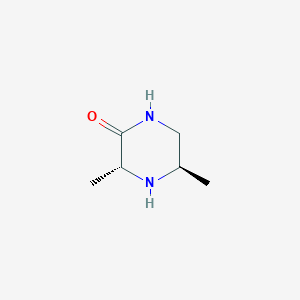
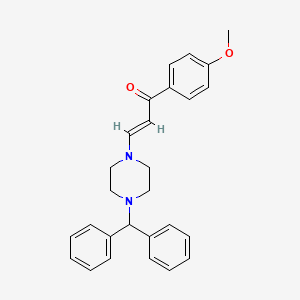
![(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2594059.png)